Sodium triacetoxyborohydride
Description
Historical Context and Evolution as a Reducing Agent
The quest for mild and selective reagents for reductive amination has been a significant focus in organic synthesis. Traditional methods often involved harsh reagents or conditions, such as catalytic hydrogenation or the use of sodium borohydride (B1222165), which could lead to over-reduction or lack of selectivity. acs.org A major advancement came in 1971 when Borch reported a practical method for direct reductive amination using the more selective sodium cyanoborohydride (NaBH₃CN). sciencemadness.orgharvard.edu This reagent proved effective due to its stability in mildly acidic conditions (pH ~3) and its selectivity for reducing iminium ions over carbonyl groups. sciencemadness.org
However, sodium cyanoborohydride has notable drawbacks, including its high toxicity and the potential to generate highly toxic byproducts like hydrogen cyanide (HCN) and sodium cyanide (NaCN). sciencemadness.org These safety concerns spurred the search for a safer alternative.
Sodium triacetoxyborohydride (B8407120) emerged as a superior alternative, offering a solution to the toxicity issues associated with its cyanated counterpart. sigmaaldrich.cncommonorganicchemistry.com Key research published in 1996 by Abdel-Magid and colleagues extensively documented the use of sodium triacetoxyborohydride as a general, mild, and selective reagent for the reductive amination of a wide array of aldehydes and ketones. organic-chemistry.orgnih.gov This work was pivotal in establishing STAB as a go-to reagent in modern organic synthesis. It demonstrated that STAB could be used in a one-pot procedure, where the amine and carbonyl compound are mixed, and the reducing agent is added directly, simplifying the process significantly. organic-chemistry.org Unlike sodium cyanoborohydride, STAB does not release toxic cyanide salts, making it a much more attractive reagent for both laboratory-scale and industrial applications. harvard.edu
Significance in Modern Organic Synthesis
This compound's prominence in contemporary organic synthesis stems from its exceptional utility in reductive amination, a cornerstone transformation for the formation of carbon-nitrogen bonds. lifechempharma.comnih.gov This reaction is fundamental in the synthesis of primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and fine chemicals. sigmaaldrich.cnnih.gov Nearly a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved through reductive amination. nih.gov
The key to STAB's success is its remarkable chemoselectivity. The rate of reduction for iminium ions is significantly faster than for ketones or even aldehydes. organic-chemistry.org This allows the reductive amination to be performed as a one-pot procedure, where the carbonyl compound, the amine, and the reducing agent are all present in the same reaction vessel. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a small amount of acetic acid, especially for less reactive ketones, which facilitates the formation of the iminium ion intermediate. organic-chemistry.orgnih.gov
STAB's mild nature allows it to be used with substrates containing sensitive functional groups. It tolerates acetals, ketals, C-C multiple bonds, and nitro and cyano groups. organic-chemistry.orgnih.govorganic-chemistry.org This high degree of functional group tolerance is critical in the synthesis of complex molecules, where protecting group strategies can be minimized, leading to more efficient synthetic routes. sigmaaldrich.cnlifechempharma.com Its application is prevalent in the synthesis of numerous pharmaceuticals, including intermediates for potent histamine (B1213489) H3 receptor antagonists, the anticancer drug lapatinib, and the dopamine (B1211576) agonist pramipexole. sigmaaldrich.cnnih.gov
Table 1: Comparison of Reductive Amination Reagents
| Feature | This compound (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (H₂/Catalyst) |
|---|---|---|---|---|
| Selectivity | Excellent; reduces iminium ions much faster than carbonyls. organic-chemistry.org | Good; selective for iminium ions at controlled pH. sciencemadness.org | Poor; reduces aldehydes and ketones readily. acs.org | Can reduce many other functional groups. acs.org |
| Toxicity | Low; byproducts are non-toxic. sigmaaldrich.cn | High; produces toxic HCN/NaCN byproducts. sciencemadness.org | Low toxicity. | Flammable gas; requires specialized equipment. acs.org |
| Reaction Conditions | Mild, one-pot procedure. organic-chemistry.org | Mild, but requires pH control. harvard.edu | Often requires pre-formation of imine. acs.org | Often requires high pressure/temperature. |
| Functional Group Tolerance | High; tolerates most non-reducible groups. organic-chemistry.orgnih.gov | Good tolerance. | Limited; will reduce many carbonyls. | Can reduce alkenes, alkynes, nitro groups, etc. |
| Common Solvents | Aprotic (DCE, THF, CH₂Cl₂). commonorganicchemistry.comorganic-chemistry.org | Protic (Methanol). sciencemadness.org | Protic (Methanol, Ethanol). acs.org | Various, depending on catalyst. |
Scope and Limitations in Contemporary Research
The application of this compound is extensive, but it is not without its limitations. Understanding its scope is crucial for its effective implementation in synthesis.
Scope:
Substrates: The reaction is broadly applicable to a wide range of aliphatic acyclic and cyclic ketones, as well as both aliphatic and aromatic aldehydes. organic-chemistry.orgnih.gov It works effectively with primary and secondary amines, including those that are weakly basic. organic-chemistry.orgnih.gov
Chemoselectivity: STAB is highly selective for the reduction of aldehydes in the presence of ketones. sciencemadness.orgiaea.org This allows for precise transformations in molecules containing multiple carbonyl functionalities. It can also be used to reduce α- and β-hydroxy ketones to their corresponding 1,2- and 1,3-trans diols with high diastereoselectivity. sciencemadness.orgsciencemadness.org
Tandem Reactions: The reagent has been successfully employed in tandem reactions, such as the reductive amination-transamidation-cyclization process to form substituted N-acylpiperazinones. sigmaaldrich.cn
Stereoselectivity: In the reduction of cyclic ketones, STAB often provides higher stereoselectivity compared to sodium cyanoborohydride due to its greater steric bulk. researchgate.net
Limitations:
Unreactive Substrates: The reaction is often sluggish or ineffective for aromatic and unsaturated ketones. organic-chemistry.orgnih.gov Some sterically hindered ketones and amines also react poorly. organic-chemistry.orgnih.gov
Solvent Incompatibility: this compound is sensitive to moisture and decomposes rapidly in protic solvents like water or methanol. wikipedia.orgcommonorganicchemistry.comlifechempharma.com It reacts slowly with ethanol (B145695) and isopropanol. wikipedia.orgcommonorganicchemistry.com Therefore, it is almost exclusively used in aprotic solvents, with 1,2-dichloroethane (B1671644) (DCE) being the preferred choice, followed by tetrahydrofuran (B95107) (THF) and acetonitrile. organic-chemistry.orgorganic-chemistry.org
Dialkylation: In reactions between aldehydes and primary amines, the formation of a dialkylated tertiary amine can sometimes be a problematic side reaction, although the rate is generally slow. organic-chemistry.org In such cases, a stepwise procedure involving the pre-formation of the imine followed by reduction with sodium borohydride can be an effective alternative. organic-chemistry.orgnih.gov
Reagent Purity: STAB is a hygroscopic solid whose potency can degrade over time upon exposure to air and moisture. sciencemadness.orgacs.orgresearchgate.net This can lead to variability in reaction outcomes, sometimes necessitating an assay to determine the active hydride content before use in large-scale applications. acs.orgresearchgate.net
Table 2: Scope and Limitations of this compound
| Category | Details |
|---|---|
| Broad Scope | Aliphatic aldehydes and ketones. organic-chemistry.org |
| Aromatic aldehydes. organic-chemistry.org | |
| Primary and secondary amines (including weakly basic ones). organic-chemistry.org | |
| Selective reduction of aldehydes over ketones. sciencemadness.orgiaea.org | |
| Stereoselective reduction of β-hydroxy ketones to trans-1,3-diols. sciencemadness.org | |
| Key Limitations | Ineffective for aromatic and unsaturated ketones. organic-chemistry.orgnih.gov |
| Slow or no reaction with some sterically hindered substrates. organic-chemistry.orgnih.gov | |
| Moisture-sensitive; decomposes in protic solvents like methanol. wikipedia.orgcommonorganicchemistry.com | |
| Potential for dialkylation side products with primary amines. organic-chemistry.org | |
| Reagent potency can degrade over time. acs.orgresearchgate.net |
Structure
2D Structure
Properties
InChI |
InChI=1S/C6H9BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h1-3H3;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGHKNBCHLWKHY-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+] | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BNaO6 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID8074368 | |
| Record name | Sodium triacetoxyborohydride | |
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Molecular Weight |
210.94 g/mol | |
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Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Sodium triacetoxyborohydride | |
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CAS No. |
56553-60-7 | |
| Record name | Sodium triacetoxyborohydride | |
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| Record name | Borate(1-), tris(acetato-.kappa.O)hydro-, sodium (1:1), (T-4)- | |
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| Record name | Borate(1-), tris(acetato-κO)hydro-, sodium (1:1), (T-4) | |
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| Record name | SODIUM TRIACETOXYBOROHYDRIDE | |
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Synthetic Methodologies for Sodium Triacetoxyborohydride Production and Handling
Advanced Preparative Routes and Optimization
The most common method for preparing sodium triacetoxyborohydride (B8407120) is through the protonolysis of sodium borohydride (B1222165) with acetic acid. wikipedia.org This reaction involves treating a suspension of sodium borohydride with three equivalents of acetic acid in an inert solvent. chemicalforums.com
A typical laboratory-scale synthesis involves suspending sodium borohydride in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) or 1,2-dichloroethane (B1671644) (DCE). organic-chemistry.orgsciencemadness.org Glacial acetic acid is then added dropwise to the suspension, often under an inert atmosphere such as nitrogen to prevent moisture contamination. prepchem.com The reaction is exothermic and produces hydrogen gas, requiring careful temperature control and adequate ventilation. chemicalforums.comsciencemadness.org Once the addition of acetic acid is complete and gas evolution ceases, the resulting solution or slurry contains sodium triacetoxyborohydride. sciencemadness.org
Optimization of this process often focuses on solvent choice and reaction conditions. While DCE is a preferred solvent for many reductive amination reactions using STAB, THF is also commonly employed. organic-chemistry.org The choice of solvent can influence the solubility of the reagent and the reaction rate. biotage.co.jp For instance, STAB is sparingly soluble in many common organic solvents, which can necessitate its use as a slurry. biotage.co.jpsciencemadness.org
Alternative preparative routes have been explored, including the use of different carboxylic acids, such as propionic acid, which can yield comparable reducing agents. chemicalforums.com Additionally, methods for preparing radiolabeled this compound, specifically sodium triacetoxyborotritide, have been developed for use in tracer studies. iaea.orgiaea.org This involves the direct treatment of sodium borotritide (NaBT₄) with glacial acetic acid under mild conditions. iaea.orgiaea.org
Table 1: Comparison of Solvents for this compound Synthesis
| Solvent | Key Characteristics | References |
| 1,2-Dichloroethane (DCE) | Preferred solvent for many reductive aminations; aprotic. | organic-chemistry.org |
| Tetrahydrofuran (THF) | Common aprotic solvent for synthesis; resin dispensing systems. | organic-chemistry.orgbiotage.co.jp |
| Benzene | Used in early preparations; requires reflux. | prepchem.com |
| Toluene | Can be used to generate STAB in-situ. | google.com |
| N,N-dimethylformamide (DMF) | Used for substrates with low solubility in other solvents. | biotage.co.jp |
Considerations for Large-Scale Synthesis
Transitioning the synthesis of this compound to a large, industrial scale introduces several critical considerations, primarily centered around safety, process control, and product quality. The reaction between sodium borohydride and acetic acid is highly exothermic and generates a significant volume of flammable hydrogen gas. chemicalforums.comresearchgate.net
Key considerations for large-scale synthesis include:
Thermal Hazard Management: The exothermic nature of the reaction requires robust cooling systems and careful control of the addition rate of acetic acid to prevent a runaway reaction. researchgate.net Studies have shown that an accumulation of unreacted sodium borohydride followed by a temperature increase can lead to a significant heat spike, potentially causing the decomposition of the STAB product. researchgate.netresearchgate.net
Hydrogen Gas Management: The production of hydrogen gas necessitates a well-ventilated reaction setup and measures to prevent the formation of explosive mixtures with air. moriroku.co.jpsigmaaldrich.cn
In-situ Generation: For many industrial applications, generating this compound in-situ within the reaction vessel where it will be consumed is a common practice. google.com This approach avoids the isolation and storage of the potentially unstable solid reagent.
Solvent Selection: The choice of solvent on a large scale must consider factors such as cost, environmental impact, and ease of recovery, in addition to its chemical compatibility with the reaction. organic-chemistry.org
Purity and Byproducts: Ensuring the complete reaction of sodium borohydride is crucial to avoid contamination of the final product. The primary byproduct of the synthesis is hydrogen gas, which is vented, but unreacted starting materials or side products from solvent interactions could affect the purity of the resulting STAB.
Stability, Purity, and Storage Protocols for Research Applications
This compound is a moisture-sensitive compound. biotage.co.jpspectrumchemical.com Its stability is compromised upon exposure to water or protic solvents, with which it reacts to release hydrogen gas and lose its reducing activity. moriroku.co.jplifechempharma.comlobachemie.com This reactivity necessitates specific handling and storage protocols to maintain its efficacy for research applications.
Stability and Purity:
The purity of commercially available this compound can vary, and its potency may degrade over time. researchgate.net The presence of impurities can affect the outcome of sensitive reactions.
The stability of STAB is significantly higher in aprotic solvents compared to protic solvents like methanol, with which it reacts quickly. wikipedia.org It reacts more slowly with ethanol (B145695) and isopropanol. wikipedia.orgchemicalbook.com
Decomposition can also be initiated by heat, with the compound decomposing at temperatures above 80°C. moriroku.co.jp
Storage Protocols:
this compound should be stored in a cool, dry place in a tightly sealed container. lobachemie.comaksci.com
Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent decomposition due to moisture. moriroku.co.jplifechempharma.com
For long-term storage, maintaining a cool and dry environment is essential. aksci.com Some sources suggest that a resin-bound form of the reagent is stable for at least ten months at 4°C in a closed container. biotage.co.jp
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommended Handling/Storage | References |
| Moisture/Water | Rapid decomposition, release of hydrogen gas. | Store in a dry place, under an inert atmosphere. | moriroku.co.jpsigmaaldrich.cnspectrumchemical.comlifechempharma.comlobachemie.com |
| Protic Solvents | Reacts and decomposes, especially with methanol. | Use aprotic solvents like DCE, THF. | wikipedia.orgchemicalbook.com |
| Heat | Decomposes at temperatures above 80°C. | Store in a cool environment. | moriroku.co.jp |
| Acids | Stable in anhydrous acids. | Can be used in the presence of a stoichiometric amount of acetic acid. | organic-chemistry.orgchemicalbook.com |
Mechanistic Investigations of Sodium Triacetoxyborohydride Reductions
Detailed Reaction Pathways and Transition State Analysis
Theoretical studies have mapped out the step-by-step processes involved in STAB reductions. In the context of direct reductive amination, the reaction begins with the condensation of a carbonyl compound and an amine to form an imine, which is then reduced. researchgate.net The entire process is often acid-catalyzed, and computational models frequently include an acid, such as acetic acid, to accurately represent the reaction conditions. nih.gov
The initial phase of the reaction involves the formation of a hemiaminal from the carbonyl compound and the amine. acs.org This is followed by the rate-determining step for imine formation, which is the dehydration of the hemiaminal. nih.gov Once the imine is formed, or more accurately the corresponding iminium ion in the presence of acid, it is susceptible to reduction by sodium triacetoxyborohydride (B8407120). nih.gov A key finding from computational analyses is that the transition states associated with the formation and subsequent reduction of the imine are energetically lower than the transition state for the direct reduction of the starting carbonyl compound. researchgate.netnih.gov This energetic preference provides a clear rationale for the well-known chemoselectivity of STAB for imines over aldehydes and ketones. researchgate.netnih.govnih.gov
The sodium ion, acting as a Lewis acid, plays a crucial organizing role in the hydride transfer step. researchgate.netnih.gov DFT calculations reveal that in the transition state for hydride transfer, the sodium ion is coordinated to multiple oxygen atoms, effectively holding the reactants—the iminium ion (or carbonyl compound), sodium triacetoxyborohydride, and acetic acid—together in a pre-organized assembly. nih.gov This coordination facilitates the hydride transfer by stabilizing the developing charges and lowering the activation energy of the process. nih.gov
In the transition state for the reduction of acetaldehyde (B116499), for instance, the sodium ion is coordinated to four oxygen atoms. acs.org The Na⁺–O bond distances in this state have been calculated to range from 2.25 to 2.43 Å. nih.govacs.org Similarly, for the reduction of the corresponding Z-methylethylideneimine, the Na⁺–O distances in the transition state range from 2.28 to 2.43 Å. acs.org This coordination network is a critical feature of the transition state geometry. nih.gov
The identity of the alkali metal cation has a notable impact on the reaction energetics. nih.gov Studies comparing this compound with its lithium (LTAB) and potassium (PTAB) counterparts have shown that the choice of Lewis acid significantly affects the activation free energies for hydride transfer. nih.gov For the reduction of Z-aldimine, replacing Na⁺ with Li⁺ decreases the activation free energy, while using K⁺ increases it. nih.govacs.org This suggests that the nature of the Lewis acid can be tuned to modulate the reactivity of the reducing agent. nih.gov
The mechanism of hydride transfer from this compound has been investigated for various substrates, primarily focusing on the competitive reduction of imines and their parent carbonyl compounds. researchgate.netnih.gov The transition state for the hydride transfer to an iminium ion is found to be lower in energy than that for the transfer to a corresponding aldehyde or ketone. researchgate.netnih.gov
For example, in the acid-catalyzed direct reductive amination of acetaldehyde with methylamine (B109427) in 1,2-dichloroethane (B1671644) (DCE), the hydride transfer from STAB to the resulting Z-methylethylideneimine has a lower activation energy than the hydride transfer to acetaldehyde itself. nih.gov This holds true for other systems as well, including those involving formaldehyde (B43269) and acetone (B3395972) and their respective imine derivatives. researchgate.netnih.gov The transition state for the iminium reduction is characterized by more fully formed N–H and C–H bonds compared to the O–H and C–H bonds in the transition state for aldehyde reduction. nih.gov Additionally, electrostatic attractions between the sodium ion and acetate (B1210297) are greater in the iminium transition state, contributing to its lower activation energy. nih.gov
The key bond distances in the calculated transition states for the reduction of acetaldehyde and Z-methylethylideneimine are presented below.
| Transition State | Bond | Bond Distance (Å) |
| Acetaldehyde Reduction | B–H | 1.33 |
| H–Ccarbonyl | 1.38 | |
| OH–Ocarbonyl | 1.52 | |
| Z-methylethylideneimine Reduction | B–H | 1.36 |
| H–Ciminium | 1.35 | |
| NH–O | 1.95 |
Data sourced from DFT calculations at the M062X/6-311+G(d,p) level of theory with DCE as the solvent. acs.org
Theoretical Chemistry Approaches to Understanding Selectivity
Theoretical chemistry has provided a quantitative framework for understanding the selectivity observed in this compound reductions. scholaris.ca By modeling the reaction pathways and calculating the associated energy changes, chemists can predict and explain why certain functional groups are reduced in preference to others.
DFT calculations have been extensively used to investigate the energetics of STAB reductions. scholaris.canih.gov These studies consistently show that the reduction of imines is both thermodynamically and kinetically favored over the reduction of the corresponding carbonyl compounds. scholaris.caacs.org
The activation free energies (ΔG‡) for the hydride transfer to various substrates have been calculated, providing a quantitative measure of the kinetic barrier for each reaction. The results for reductions in DCE and tetrahydrofuran (B95107) (THF) highlight the energetic preference for imine reduction.
| Substrate | Solvent | Activation Free Energy (ΔG‡) (kcal/mol) |
| Acetaldehyde | DCE | 23.3 |
| Z-methylethylideneimine | DCE | 10.9 |
| Formaldehyde | DCE | 22.8 |
| Z-methylenimine | DCE | 12.0 |
| Acetone | DCE | 26.2 |
| Z-methylpropylideneimine | DCE | 15.6 |
| Acetaldehyde | THF | 23.0 |
| Z-methylethylideneimine | THF | 10.8 |
Data from DFT calculations showing the activation free energies for hydride transfer from STAB. nih.gov
These computational findings align with experimental observations that STAB can be used for direct reductive amination in a one-pot procedure where the carbonyl compound, amine, and reducing agent are all present simultaneously. researchgate.netorganic-chemistry.org The significant difference in activation energies ensures that the imine, once formed, is rapidly reduced while the carbonyl starting material remains largely untouched. nih.gov The choice of solvent also influences the reaction energetics, although the preference for imine reduction is maintained in different solvents like DCE and THF. nih.gov
While much of the computational focus has been on the chemoselectivity of this compound, modeling has also been applied to understand the stereochemical outcomes of these reductions. researchgate.net The reduction of substituted cyclic ketones or the resulting imines can lead to the formation of stereoisomers, and the observed diastereoselectivity can be rationalized through transition state modeling.
For instance, the reduction of enantiopure β-enamino esters with this compound in acetic acid has been shown to proceed with good diastereoselectivity. researchgate.net Computational models of the transition states for the hydride addition to the Si and Re faces of the substrate can reveal the energetic differences that lead to the preferential formation of one diastereomer over the other. researchgate.net These models often consider the steric interactions between the bulky reducing agent and the substituents on the substrate to explain the observed stereochemical course of the reaction. researchgate.net The stereochemical complementarity between reductions using STAB and other methods, such as catalytic hydrogenation, highlights the importance of understanding the underlying mechanisms to achieve a desired stereochemical outcome. researchgate.net
Applications in Reductive Amination: Advanced Considerations
Direct Reductive Amination Protocols
Direct, or "one-pot," reductive amination is a highly efficient procedure where the carbonyl compound, the amine, and the reducing agent are combined in a single reaction vessel. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) is exceptionally well-suited for this approach because the rate of reduction for iminium ions is significantly faster than for aldehydes or ketones. organic-chemistry.orginterchim.fr This chemoselectivity minimizes the undesirable side reaction of carbonyl reduction to an alcohol. acs.orgnih.gov The protocol is generally carried out at room temperature in solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), or acetonitrile. nih.govorganic-chemistry.org For reactions involving less reactive ketones, a catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate. organic-chemistry.orgnih.gov
Sodium triacetoxyborohydride exhibits broad applicability across a range of carbonyl substrates. It is highly effective for the reductive amination of both aliphatic and aromatic aldehydes, as well as aliphatic acyclic and cyclic ketones. nih.gov The reagent's utility is underscored by its tolerance for various sensitive functional groups, such as acetals, ketals, esters, nitro groups, and carbon-carbon multiple bonds, which remain intact under the mild reaction conditions. organic-chemistry.orgnih.govresearchgate.net
However, the scope has its limitations. The reaction is generally sluggish or ineffective with aromatic ketones, α,β-unsaturated ketones, and certain sterically hindered aliphatic ketones. sciencemadness.orgnih.gov In these cases, the rate of iminium ion formation and/or reduction is significantly diminished, leading to poor yields.
| Carbonyl Substrate | Amine | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone (B45756) | Morpholine (B109124) | DCE | 95 | acs.org |
| Norcamphor (B56629) | Benzylamine | DCE | 90 | scribd.com |
| Benzaldehyde | Aniline | DCE | 94 | organic-chemistry.org |
| Cyclohexanecarboxaldehyde | Diisopropylamine | DCE | 41 | scribd.com |
| Acetophenone (Aromatic Ketone) | Benzylamine | DCE/AcOH | Low / No Reaction | sciencemadness.org |
The protocol is compatible with a wide spectrum of primary and secondary amines. organic-chemistry.org A significant advantage of this compound is its effectiveness with weakly basic and even non-basic amines, such as anilines bearing electron-withdrawing groups (e.g., nitro or cyano substituents). scribd.commdma.chacs.org These amines are often poor nucleophiles and react sluggishly under other reductive amination conditions. scribd.com With NaBH(OAc)₃, these challenging substrates can be successfully alkylated in good to excellent yields. scribd.commdma.ch
For particularly unreactive, weakly basic amines, the reaction conditions can be optimized by using the amine as the limiting reagent, an excess of the carbonyl compound, and an increased stoichiometry of both the hydride reagent and acetic acid. scribd.com
| Amine Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine (Primary) | N-Benzylcyclohexylamine | 96 | organic-chemistry.org |
| Piperidine (B6355638) (Secondary) | N-Cyclohexylpiperidine | 92 | organic-chemistry.org |
| Aniline (Weakly Basic) | N-Phenylcyclohexylamine | 90 | organic-chemistry.org |
| p-Chloroaniline (Weakly Basic) | N-(4-Chlorophenyl)cyclohexylamine | 88 | mdma.ch |
| 2-Aminothiazole (Weakly Basic) | N-Cyclohexyl-2-aminothiazole | 72 | scribd.com |
This compound is sterically more demanding than other common hydride reagents like sodium cyanoborohydride. mdma.chacs.org This increased steric bulk often translates into higher diastereoselectivity in the reduction of prochiral iminium ions, particularly those derived from cyclic and bicyclic ketones. acs.orgresearchgate.net
For instance, the reductive amination of norcamphor with various amines using NaBH(OAc)₃ proceeds with exceptional selectivity to furnish exclusively the endo-amine product, resulting from the hydride attacking the less hindered exo face of the iminium ion intermediate. scribd.commdma.ch Similarly, the reaction with tropinone (B130398) and primary amines yields the endo isomer as the major product with high diastereomeric ratios (≥20:1). scribd.commdma.ch This predictable stereochemical outcome is a significant advantage in the synthesis of complex target molecules where precise control of stereocenters is crucial.
Indirect Reductive Amination Strategies
While direct reductive amination is highly convenient, an indirect or stepwise approach can be advantageous in specific situations. sciencemadness.org This strategy involves the pre-formation and sometimes isolation of the imine or enamine intermediate, followed by its reduction in a separate step. sciencemadness.org This method is particularly useful in the reductive amination of certain aldehydes with primary amines, where the product, a secondary amine, can sometimes compete with the starting primary amine in reacting with the aldehyde, leading to the formation of a tertiary amine byproduct (dialkylation). organic-chemistry.orgorganic-chemistry.org
To circumvent this issue, a stepwise procedure can be employed where the imine is first formed, often in a solvent like methanol, and then reduced with a different reducing agent, such as sodium borohydride (B1222165) (NaBH₄). nih.govorganic-chemistry.org This approach separates the imine formation from the reduction step, preventing the secondary amine product from further reacting.
Comparative Studies with Other Reducing Agents in Reductive Amination
The efficacy of this compound is best understood when compared to other commonly used reducing agents in this field, most notably sodium cyanoborohydride.
For many years, sodium cyanoborohydride (NaBH₃CN) was the reagent of choice for reductive aminations due to its ability to reduce imines faster than ketones at neutral or weakly acidic pH. sciencemadness.orgmdma.ch However, NaBH(OAc)₃ has emerged as a superior alternative for several key reasons:
Safety and Toxicity : Sodium cyanoborohydride is highly toxic. mdma.ch A significant drawback is the potential for the liberation of highly toxic hydrogen cyanide (HCN) gas, especially upon acidic workup. interchim.frchemicalbook.com Furthermore, products and waste streams can be contaminated with residual cyanide. acs.orgmdma.ch this compound is a much safer reagent, as its byproducts are innocuous acetate (B1210297) and borate (B1201080) salts. chemicalbook.com
Reactivity and Scope : While NaBH₃CN is effective for many substrates, it is often sluggish and inefficient with weakly basic amines and aromatic ketones. sciencemadness.orgmdma.ch NaBH(OAc)₃ consistently provides higher yields and cleaner reactions with these challenging substrates. nih.gov For example, the reductive amination of cyclohexanone with morpholine using NaBH(OAc)₃ is 99.8% complete in 3 hours, whereas the same reaction with NaBH₃CN shows only 50% conversion after 23 hours. acs.org
Stereoselectivity : As previously noted, the greater steric bulk of NaBH(OAc)₃ often leads to higher levels of diastereoselectivity compared to NaBH₃CN. acs.orgresearchgate.net
Reaction Conditions : The success of NaBH₃CN is pH-dependent, requiring careful control to achieve selectivity. sciencemadness.orgmdma.ch NaBH(OAc)₃ protocols are more straightforward and often benefit from the addition of acetic acid, which serves as a catalyst for imine formation without compromising the reducing agent's stability. organic-chemistry.orginterchim.fr
Borane-Pyridine Complexes and Catalytic Hydrogenation
Borane-pyridine complex, a commercially available and stable liquid, serves as an efficient alternative to other borane-amine reagents in chemical transformations. mdpi.com While this compound is a stoichiometric reducing agent, borane-pyridine complexes can function as catalysts in hydrogenation and other reduction reactions. mdpi.comnih.gov The catalytic activity often involves the concept of "frustrated Lewis pairs" (FLPs), where the steric hindrance between a Lewis acid (borane) and a Lewis base (like a substituted pyridine) prevents the formation of a classical adduct and instead enables the activation of small molecules like H₂. researchgate.netnih.gov
Mechanistic studies suggest that the catalytic cycle for hydrogenation can involve the activation of dihydrogen by the borane (B79455) complex. youtube.com For instance, a pyridonate borane complex can activate H₂ leading to the formation of a borohydride, which then acts as a hydride donor. researchgate.netyoutube.com This process is distinct from the direct hydride delivery mechanism of this compound. The reaction sequence in catalytic hydrogenation with borane complexes can include:
Activation of H₂ by the borane-pyridine system. youtube.com
Hydroboration of the substrate (e.g., an imine or a C-C multiple bond). youtube.comacs.org
A subsequent protoboration or solvolysis step that releases the reduced product and regenerates the active catalyst. nih.govyoutube.com
In the context of reducing pyridines to piperidines, a borane-catalyzed hydroboration/hydrogenation cascade has been developed. acs.org Mechanistic studies indicate that the pyridine (B92270) substrate and the resulting piperidine product can act as bases that cooperate with the borane catalyst to split H₂. acs.org Similarly, borane catalysts have been used in the transfer hydrogenation of pyridines using ammonia (B1221849) borane as the hydrogen source, a process that avoids the need for high-pressure H₂ gas. researchgate.netacs.org This method is believed to proceed through the formation of zwitterionic intermediates resulting from the interaction between the pyridine, the borane catalyst, and ammonia borane. nih.govresearchgate.net
While borane-pyridine has been compared to NaBH(OAc)₃ for reductive amination, the latter generally provides higher yields and fewer side products under mild conditions. nih.gov The choice between a stoichiometric reagent like this compound and a catalytic system like a borane-pyridine complex depends on the specific substrate, desired selectivity, and process conditions.
Polymer-Supported Triacetoxyborohydride
To simplify product purification and facilitate use in automated and parallel synthesis, a polymer-supported version of this compound has been developed. mdma.chcam.ac.uk This solid-supported reagent combines the mild and selective reducing properties of its soluble counterpart with the practical advantages of immobilized reagents, such as easy separation from the reaction mixture by simple filtration. mdma.chgoogle.com
The polymer-bound triacetoxyborohydride is typically synthesized in a single step from a polymer-supported borohydride resin (MP-Borohydride) by treating it with acetic acid in an anhydrous solvent like tetrahydrofuran (THF). mdma.ch This method avoids the difficulties of immobilizing the pre-formed this compound, which has limited solubility in solvents typically used for ion exchange. mdma.ch The resulting resin has a high capacity (e.g., 2 mmol/g) and is shelf-stable when stored properly, often in the presence of residual THF to maintain its activity. mdma.chbiotage.co.jp
The polymer-supported reagent, often referred to as MP-Triacetoxyborohydride, demonstrates broad scope and reactivity in the reductive amination of various aldehydes and ketones with both primary and secondary amines. mdma.ch A key advantage is that, unlike reactions with this compound, the addition of acetic acid as a catalyst is generally not required when using the polymer-supported version. mdma.chbiotage.co.jp The reactions are typically carried out in THF, as chlorinated solvents like dichloroethane (DCE) can be incompatible with reactive amines, a problem that appears to be exacerbated by the presence of the resin. biotage.co.jp
The use of the supported reagent streamlines the entire synthesis and purification process. After the reaction is complete, the resin is filtered off. If an excess of an amine starting material was used, a scavenger resin (such as PS-Benzaldehyde for primary amines or PS-Isocyanate for secondary amines) can be added to the filtrate to remove the excess amine, followed by another filtration to yield the purified product. mdma.chbiotage.co.jp This approach is highly effective for generating chemical libraries. iosrjournals.org Elemental analysis of products synthesized using this method has shown that boron contamination is minimal, typically less than 100 ppm. biotage.co.jp
The table below presents selected research findings on the application of polymer-supported triacetoxyborohydride in reductive amination reactions. mdma.ch
| Entry | Carbonyl Compound | Amine | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 1,4-Cyclohexanedione mono-ethylene ketal | N-(3-Aminopropyl)morpholine | Secondary Amine | 86 | 99 |
| 2 | 4-Pyridinecarboxaldehyde | N-(3-Aminopropyl)morpholine | Secondary Amine | 85 | 99 |
| 3 | Cyclohexanecarboxaldehyde | N-Benzylpiperazine | Tertiary Amine | 85 | 99 |
| 4 | 1,4-Cyclohexanedione mono-ethylene ketal | N-Methylpiperazine | Tertiary Amine | 92 | 99 |
| 5 | 4-Pyridinecarboxaldehyde | N-Methylpiperazine | Tertiary Amine | 94 | 99 |
| 6 | 4-Fluorobenzaldehyde | Morpholine | Tertiary Amine | 87 | 99 |
Broader Synthetic Applications Beyond Reductive Amination
Selective Reduction of Imines and Enamines
Sodium triacetoxyborohydride (B8407120) is particularly well-suited for the reduction of imines and enamines due to its mild nature and notable selectivity. The electron-withdrawing effects of the acetoxy groups attenuate the reactivity of the borohydride (B1222165), making it less reactive towards aldehydes and ketones but highly effective for the reduction of more electrophilic iminium ions. organic-chemistry.orgwikipedia.org This differential reactivity is the cornerstone of its widespread use in one-pot reductive amination procedures, where the imine or iminium ion is formed in situ from a carbonyl compound and an amine. organic-chemistry.orgnih.gov The rate of reduction of the iminium ion is significantly faster than that of the carbonyl starting material, which prevents the formation of alcohol side products. organic-chemistry.orgsigmaaldrich.com
The reaction is typically carried out in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF), as NaBH(OAc)₃ is sensitive to water and incompatible with methanol. commonorganicchemistry.comchemicalbook.com Acetic acid can be employed as a catalyst, particularly in the reaction of ketones, to facilitate the formation of the iminium ion. organic-chemistry.org A key advantage of using sodium triacetoxyborohydride is its tolerance of a wide array of functional groups, such as esters, amides, nitriles, and nitro groups, which might be reduced by more powerful reducing agents. organic-chemistry.orgresearchgate.net
The selective reduction of enamines to the corresponding amines also proceeds efficiently with this compound. commonorganicchemistry.comresearchgate.net This transformation is valuable in various synthetic sequences for the preparation of substituted amines.
Table 1: Examples of Selective Reduction of Imines with this compound
| Carbonyl Compound | Amine | Product | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclohexanone (B45756) | Aniline | N-Cyclohexylaniline | DCE | 96 |
| Propanal | Benzylamine | N-Benzyl-N-propylamine | DCE | 85 |
| Acetophenone | Morpholine (B109124) | 4-(1-Phenylethyl)morpholine | DCE | 92 |
| Benzaldehyde | Methylamine (B109427) | N-Benzylmethylamine | THF | 90 |
Reduction of Nitrogen Heterocycles (e.g., Quinolines, Isoquinolines)
The utility of acyloxyborohydrides, including this compound, extends to the reduction of certain nitrogen-containing heterocyclic systems. researchgate.netacs.org Quinolines and isoquinolines, for instance, can be reduced to their corresponding 1,2,3,4-tetrahydro derivatives. This transformation is significant for the synthesis of various alkaloids and pharmacologically active compounds that feature the tetrahydroquinoline or tetrahydroisoquinoline scaffold. The reduction is believed to proceed through the protonation of the heterocyclic nitrogen, which activates the C=N bond towards hydride attack.
Table 2: Reduction of Nitrogen Heterocycles with this compound
| Substrate | Product | Reaction Conditions |
|---|---|---|
| Quinoline | 1,2,3,4-Tetrahydroquinoline | NaBH(OAc)₃, Acetic Acid |
| Isoquinoline | 1,2,3,4-Tetrahydroisoquinoline | NaBH(OAc)₃, Acetic Acid |
| 6-Methoxyquinoline | 6-Methoxy-1,2,3,4-tetrahydroquinoline | NaBH(OAc)₃, Acetic Acid |
N-Alkylation with Carboxylic Acids as Alkyl Sources
A novel application of this compound is in the N-alkylation of amines where carboxylic acids serve as the source of the alkyl group. researchgate.net This method provides a versatile and mild alternative to traditional reductive amination with aldehydes or ketones. The reaction likely proceeds through the in situ reduction of the carboxylic acid to the corresponding aldehyde, which then undergoes reductive amination with the amine present in the reaction mixture. researchgate.net
This approach is advantageous as it allows for the use of readily available carboxylic acids and tolerates a range of functional groups that might not be compatible with other alkylation methods. researchgate.net The reaction conditions are generally mild, making this a valuable tool for the synthesis of a diverse array of secondary and tertiary amines. researchgate.net
Table 3: N-Alkylation of Amines with Carboxylic Acids using this compound
| Amine | Carboxylic Acid | Product |
|---|---|---|
| Aniline | Acetic Acid | N-Ethylaniline |
| p-Chloroaniline | Acetic Acid | N,N-Diethyl-p-chloroaniline |
| Benzylamine | Propionic Acid | N-Benzyl-N-propylamine |
Stereoselective Reductions of Specific Carbonyl Compounds
This compound has demonstrated remarkable efficacy in achieving high levels of stereoselectivity in the reduction of certain carbonyl compounds, particularly those containing a directing group.
In the synthesis of hydroxyproline (B1673980) derivatives, this compound has been successfully employed for the stereoselective reduction of 4-ketoprolines. sigmaaldrich.comsigmaaldrich.com This reduction yields the corresponding trans-4-hydroxyproline with excellent diastereoselectivity. sigmaaldrich.comsigmaaldrich.com This is a significant transformation, as hydroxyprolines are crucial components of various biologically active peptides and proteins. The high stereoselectivity observed is a key advantage of this method.
One of the most important applications of this compound and its analogues, such as tetramethylammonium (B1211777) triacetoxyborohydride, is the diastereoselective reduction of β-hydroxy ketones to afford anti-1,3-diols. sciencemadness.orgresearchgate.net The mechanism of this highly selective reduction is believed to involve a hydroxyl-directed pathway. sciencemadness.orgresearchgate.net The reaction is thought to proceed through the initial exchange of an acetate (B1210297) ligand on the boron with the hydroxyl group of the substrate, forming an alkoxydiacetoxyborohydride intermediate. researchgate.net This is followed by an intramolecular delivery of the hydride to the carbonyl group, leading to the formation of the anti-diol with high diastereoselectivity. sciencemadness.orgresearchgate.net
Table 4: Diastereoselective Reduction of β-Hydroxy Ketones
| Substrate | Product | Reagent | Diastereomeric Ratio (anti:syn) |
|---|---|---|---|
| 1-Hydroxy-3-pentanone | 1,3-Pentanediol | NaBH(OAc)₃ | >95:5 |
| 5-Hydroxy-2-hexanone | 2,5-Hexanediol | Me₄NBH(OAc)₃ | >98:2 |
Applications in Multi-Component and Tandem Reactions
The reliability and mildness of this compound make it an excellent reagent for use in multi-component and tandem reactions, where multiple bond-forming events occur in a single pot. A notable example is a one-pot, three-component reaction for the synthesis of 1,2-disubstituted-3-alkylidenylpyrrolidines. sigmaaldrich.com In this process, this compound is used for the in situ reduction of an intermediate pyrrolium salt. sigmaaldrich.com
Furthermore, this compound has been utilized in tandem reductive amination-transamidation-cyclization processes to produce substituted piperazin-2-ones. organic-chemistry.org These complex transformations highlight the compatibility of this reducing agent with various reaction conditions and intermediates, enabling the efficient construction of intricate molecular frameworks from simple starting materials.
Tandem Reductive Amination-Transamidation-Cyclization
This compound has been effectively employed in a one-pot, tandem sequence involving reductive amination, transamidation, and cyclization to produce substituted piperazin-2-ones and N-acylpiperazinones. merckmillipore.comorganic-chemistry.org This process demonstrates the reagent's compatibility with multiple reaction steps, avoiding the need to isolate intermediates.
In a notable application, a novel synthesis of substituted N-acylpiperazinones was achieved starting from N-(2-oxoethyl)amides and α-amino esters. merckmillipore.com This reaction proceeds through an initial reductive amination, which is then followed by an intramolecular transamidation and subsequent cyclization to yield the final heterocyclic product. merckmillipore.com This protocol was successfully applied in the synthesis of a conformationally constrained farnesyltransferase inhibitor. merckmillipore.com The efficiency of this one-pot process highlights the capacity of this compound to facilitate complex molecular constructions under mild conditions. merckmillipore.comorganic-chemistry.org
Table 1: Tandem Reductive Amination-Transamidation-Cyclization
| Starting Materials | Key Process Steps | Product Class | Reagent |
|---|---|---|---|
| N-(2-oxoethyl)amides and α-amino esters | 1. Reductive Amination 2. Transamidation 3. Cyclization | N-acylpiperazinones | This compound |
One-Pot Three-Component Reactions
The selectivity of this compound also lends itself to one-pot, three-component reactions, where multiple reactants are combined simultaneously to form a complex product. This approach is highly efficient, reducing the number of synthetic steps and purification procedures.
A specific example involves the synthesis of 1,2-disubstituted-3-alkylidenylpyrrolidines. merckmillipore.com In this reaction, this compound is used for the in situ reduction of an intermediate pyrrolium salt, which is formed from the initial combination of the three components. A key feature of this reaction is its high stereoselectivity, exclusively generating the (E)-isomer of the final product. merckmillipore.com
Table 2: One-Pot Three-Component Reaction for Pyrrolidine Synthesis
| Reaction Type | Role of NaBH(OAc)₃ | Product Class | Stereochemical Outcome |
|---|---|---|---|
| Three-component reaction | In situ reduction of intermediate pyrrolium salts | 1,2-disubstituted-3-alkylidenylpyrrolidines | Exclusively (E)-isomer |
Hydroboration of Alkenes
The hydroboration of alkenes is a fundamental organic transformation that typically involves the addition of a borane (B79455) reagent across a double bond, which, after an oxidation step, yields an alcohol. masterorganicchemistry.comwikipedia.org This reaction is well-established and primarily utilizes reagents such as borane (BH₃), its complexes like BH₃·THF, or sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) to achieve high regioselectivity and stereoselectivity. masterorganicchemistry.commasterorganicchemistry.com
While the combination of sodium borohydride with various carboxylic acids is known to form different acyloxyborohydride species, the specific application of this compound as the primary reagent for the hydroboration of alkenes is not a widely documented or standard procedure. wikipedia.org The literature on selective hydroboration sometimes refers to acetoxyborohydrides, but the main body of research focuses on the aforementioned borane reagents for this particular transformation. acs.org
Integration in Complex Molecule Synthesis and Pharmaceutical Development
Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates
Sodium triacetoxyborohydride (B8407120) is a preferred reagent for the synthesis of various Active Pharmaceutical Ingredients (APIs) and their precursors. interchim.fr Its high selectivity and mild reaction conditions make it ideal for use with sensitive and complex substrates, ensuring high yields and purity, which are critical in pharmaceutical manufacturing. wikipedia.org The primary application of this reagent is in reductive amination, where it selectively reduces imines to amines without affecting other functional groups. wikipedia.org
The selectivity of sodium triacetoxyborohydride has been leveraged in the synthesis of several notable drugs, as documented in their respective patents. chemicalbook.com
Cinacalcet: The synthesis of Cinacalcet, a calcimimetic agent, can involve a reductive amination approach. This process includes the condensation of 3-[3-(trifluoromethyl)phenyl]propionaldehyde with (R)-1-(1-naphthyl)ethylamine, followed by reduction of the intermediate imine. This compound is cited as a suitable reducing agent for this transformation, highlighting its role in forming the crucial secondary amine bond in the final molecule. organic-chemistry.org
Lapatinib: In the synthesis of Lapatinib, an anti-cancer drug, this compound is used in a key reductive amination step. The process involves reacting a complex quinazoline (B50416) carbaldehyde intermediate with 2-(methylsulfonyl)ethylamine. The resulting imine is then reduced in situ by this compound to yield the Lapatinib base. scribd.com
Pramipexole: A novel process for preparing the dopamine (B1211576) agonist Pramipexole utilizes this compound as a mild reducing agent. chemicalbook.com This method avoids the use of the more hazardous borane (B79455) tetrahydrofuran (B95107) complex (BTHF). chemicalbook.com The synthesis involves the in-situ reduction of an enamine intermediate, demonstrating the reagent's utility in simplifying manufacturing processes. chemicalbook.com
| Drug | Precursors | Role of this compound |
|---|---|---|
| Cinacalcet | 3-[3-(trifluoromethyl)phenyl]propionaldehyde and (R)-1-(1-naphthyl)ethylamine | Reduces the intermediate imine to form the final secondary amine structure. organic-chemistry.org |
| Lapatinib | 5-(4-[3-chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde and 2-(methylsulfonyl)ethylamine | Reduces the imine formed from the aldehyde and amine to yield the Lapatinib base. scribd.com |
| Pramipexole | (S)-2,6-diamino-4,5,6,7 tetrahydrobenzothiazole and n-propanal | Reduces an enamine intermediate in situ to form the propylamino side chain. chemicalbook.com |
The synthesis of amine-containing compounds is a frequent transformation in the design of new drug candidates. sigmaaldrich.cn Reductive amination using this compound is a vital tool for creating structurally diverse amines for this purpose. sigmaaldrich.cn A prominent example is its use in the synthesis of a key intermediate for a potent histamine (B1213489) H₃ receptor antagonist. sigmaaldrich.cn This application underscores the reagent's effectiveness in producing complex intermediates that are foundational to the final bioactive molecule. sigmaaldrich.cn
This compound is also instrumental in creating conformationally constrained molecular systems, which are important for enhancing the potency and selectivity of drug candidates. A notable application is in a one-pot tandem reductive amination-transamidation-cyclization process to produce substituted N-acylpiperazinones. sigmaaldrich.cn This specific protocol was successfully applied to the synthesis of a conformationally constrained farnesyltransferase inhibitor, demonstrating the reagent's capacity to facilitate complex, multi-step transformations in a single pot. sigmaaldrich.cn
Strategies for Enabling Late-Stage Functionalization
Late-stage functionalization, the introduction of functional groups into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery. The remarkable selectivity of this compound makes it highly suitable for this purpose. It can perform reductive aminations on molecules with multiple functional groups without affecting them. organic-chemistry.org This allows chemists to build a core molecular scaffold and then introduce diverse amine functionalities at a later stage.
An example of this strategy is the reductive amination of aldehyde-containing potassium and tetrabutylammonium (B224687) organotrifluoroborates. nih.gov These complex organoboron compounds possess an aldehyde group that can be converted to an amine using this compound, even in the presence of the sensitive trifluoroborate unit. nih.gov This demonstrates the reagent's utility in functionalizing complex intermediates, allowing for the generation of diverse libraries of compounds from a common precursor. nih.gov
Industrial Scale-Up Considerations
When moving from laboratory-scale synthesis to industrial production, factors such as safety, cost, and process efficiency become paramount. This compound offers significant advantages in these areas compared to other reducing agents. chemicalbook.comsciencemadness.org
Its primary advantage over reagents like sodium cyanoborohydride (NaBH₃CN) is safety; it does not produce highly toxic cyanide byproducts. interchim.frchemicalbook.com Compared to the borane tetrahydrofuran complex (BTHF), which is a hazardous, thermally unstable solution, this compound is a solid that is much simpler and safer to handle, reducing freight and storage costs. chemicalbook.com
However, there are considerations for its use on a large scale. The reagent is sensitive to water and incompatible with methanol, necessitating the use of aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (THF). sciencemadness.orgcommonorganicchemistry.comcommonorganicchemistry.com Furthermore, the in-situ generation from sodium borohydride (B1222165) and acetic acid produces hydrogen gas, which must be managed in an industrial setting. commonorganicchemistry.com Thermal hazards associated with its production and quenching of excess reagent must also be carefully controlled. researchgate.net
| Feature | This compound | Sodium Cyanoborohydride | Borane THF Complex (BTHF) |
|---|---|---|---|
| Form | Solid sciencemadness.org | Solid | Solution in THF chemicalbook.com |
| Toxicity of Byproducts | Low (Acetate) chemicalbook.com | High (Cyanide) sciencemadness.org | Low (Boric Acid) chemicalbook.com |
| Handling | Relatively simple, but moisture-sensitive. chemicalbook.comsciencemadness.org | Requires care due to high toxicity. | Hazardous; thermally unstable, requires cold storage. chemicalbook.com |
| Solvent Compatibility | Best in aprotic solvents (DCE, THF); reacts with methanol. commonorganicchemistry.com | Compatible with protic solvents like methanol. commonorganicchemistry.com | Supplied in THF. chemicalbook.com |
| Industrial Viability | High; favored for safety and ease of handling. chemicalbook.com | Less favored due to toxicity concerns. sciencemadness.org | Complicated and expensive for large-scale use. chemicalbook.com |
Advanced Analytical and Methodological Developments
Quantitative Assays for Active Borohydride (B1222165) Content Determination
The potency of sodium triacetoxyborohydride (B8407120) can degrade over time, particularly with exposure to air and moisture, making accurate determination of its active hydride content crucial for reproducibility and efficiency in chemical synthesis. acs.orgaiche.orgacs.org Traditional analytical assays often fail to accurately assess the active borohydride species, reporting high purity when the true potency is lower. aiche.org To address this, specific quantitative assays have been developed.
A simple and effective assay involves the reduction of an aldehyde, with the yield determined by High-Performance Liquid Chromatography (HPLC). acs.orgacs.org One such method uses the reduction of salicylaldehyde (B1680747) to quantify the active hydride content. chemicalbook.comresearchgate.netresearchgate.net This HPLC-based assay has been validated against the hydrogen evolution method, where the amount of hydrogen gas released upon quenching the reagent with water is measured. acs.orgacs.orgresearchgate.net The results from these methods show strong correlation with the yields obtained in actual reductive amination reactions, confirming their reliability. acs.orgaiche.org
Another advanced method is a rapid, quantitative Gas Chromatography (GC) derivatization technique. chemicalbook.com This approach uses 3,4-dihydroisoquinoline (B110456) to derivatize the active hydride, allowing for accurate determination of the STAB assay. researchgate.netnih.gov Data from this GC method has been directly compared to the HPLC method, providing chemists with validated alternative techniques for quality control. nih.gov These methods allow for the adjustment of the STAB charge in a reaction based on its true potency, optimizing the process and avoiding the use of unnecessary excess reagent. acs.orgaiche.orgchemicalbook.com
| Assay Method | Principle | Substrate/Derivatizing Agent | Detection Technique | Key Advantages |
|---|---|---|---|---|
| Aldehyde Reduction Assay | Quantifies active hydride content based on the yield of a standardized aldehyde reduction. acs.org | Salicylaldehyde or Bromosalicylaldehyde chemicalbook.comresearchgate.netnih.gov | HPLC acs.orgacs.org | Simple, accurate, and directly correlates with reductive amination performance. aiche.org |
| Hydrogen Evolution | Measures the volume of hydrogen gas evolved upon quenching STAB with water. researchgate.net | Water | Gas Volumetry / Pressure Measurement acs.org | Provides a fundamental measure of total active hydride content. aiche.orgacs.org |
| GC Derivatization Assay | Derivatization of the active hydride for quantitative gas chromatography analysis. researchgate.net | 3,4-dihydroisoquinoline chemicalbook.comnih.gov | GC | Rapid and accurate method for hydride assay determination. researchgate.netnih.gov |
Monitoring Reaction Progress and Product Formation
Effective monitoring is essential for optimizing reaction conditions and ensuring complete conversion in transformations involving sodium triacetoxyborohydride. The same analytical techniques used for potency assays, such as HPLC and GC, are routinely employed to track the progress of reductive amination reactions. By analyzing aliquots from the reaction mixture over time, chemists can monitor the consumption of starting materials (aldehydes/ketones and amines) and the formation of the desired amine product. acs.org
In addition to chromatographic methods, spectroscopic techniques have been evaluated for monitoring the stability of the reagent itself, which is critical for reaction performance. Raman spectroscopy, for instance, has been used to investigate the degradation kinetics of STAB. chemicalbook.comnih.gov This technique allows for the rapid, in-situ monitoring of the reagent in an open container, providing a continuous plot of its degradation over time. chemicalbook.com Understanding the stability of STAB under various conditions is a prerequisite for troubleshooting and optimizing reactions, as reagent degradation can lead to incomplete conversions. researchgate.netnih.gov
| Technique | Application | Information Gained |
|---|---|---|
| HPLC | Monitoring reaction progress and final product yield. acs.org | Quantitative measurement of reactants, intermediates, and final product concentration. |
| GC | Tracking reactant consumption and product formation, particularly for volatile compounds. | Separation and quantification of reaction components. |
| Raman Spectroscopy | Investigating the degradation kinetics of solid STAB reagent. chemicalbook.comnih.gov | Real-time data on the chemical stability and decomposition of the reagent upon exposure to air. nih.gov |
Solvent Selection and Optimization for Specific Transformations
The choice of solvent is a critical parameter in reactions utilizing this compound, as the reagent's stability and reactivity are highly solvent-dependent. STAB is sensitive to moisture and incompatible with most protic solvents. commonorganicchemistry.comlifechempharma.com It is rapidly decomposed by water and methanol. chemicalbook.comwikipedia.orgsciencemadness.org While it reacts slowly with ethanol (B145695) and isopropanol, aprotic solvents are generally preferred to ensure reagent stability and reaction efficiency. chemicalbook.comwikipedia.orgsciencemadness.org
Historically, 1,2-dichloroethane (B1671644) (DCE) has been the preferred solvent for reductive aminations with STAB, as reactions are often faster in it compared to other solvents like tetrahydrofuran (B95107) (THF). organic-chemistry.orgorganic-chemistry.orgnih.gov Other commonly used aprotic solvents include dichloromethane (B109758) (DCM), THF, dioxane, and acetonitrile. chemicalbook.comcommonorganicchemistry.comlifechempharma.comorganic-chemistry.org
Computational studies using Density Functional Theory (DFT) have provided insight into solvent effects, showing that the choice between DCE and THF can impact the molecular geometry and energetics of the reaction pathway. nih.gov In recent years, there has been a significant effort to replace chlorinated solvents like DCE and DCM due to environmental and safety concerns. researchgate.net Research has led to the development of solvent selection guides, which have identified greener alternatives. researchgate.net Ethyl acetate (B1210297) (EtOAc) was found to be a broadly comparable solvent to DCE for many STAB-mediated reductive aminations. researchgate.net Other viable, more environmentally benign alternatives in many cases include dimethyl carbonate, isopropyl alcohol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net
| Solvent | Abbreviation | Typical Use | Advantages / Properties | Limitations / Disadvantages |
|---|---|---|---|---|
| 1,2-Dichloroethane | DCE | Preferred solvent for many reductive aminations. organic-chemistry.orgorganic-chemistry.org | Reactions are generally faster compared to other solvents. nih.gov | Chlorinated solvent with environmental and health concerns. researchgate.net |
| Tetrahydrofuran | THF | Common alternative to DCE. sciencemadness.orgorganic-chemistry.org | Good general-purpose aprotic solvent. lifechempharma.com | Reactions can be slower than in DCE. nih.gov STAB has low solubility. sciencemadness.org |
| Dichloromethane | DCM | Frequently used for reductive aminations. commonorganicchemistry.comresearchgate.net | Good solvent for a wide range of substrates. lifechempharma.com | Chlorinated solvent. |
| Acetonitrile | MeCN / ACN | Used occasionally for specific transformations. sciencemadness.orgorganic-chemistry.orgorganic-chemistry.org | Polar aprotic solvent. lifechempharma.com | Not as commonly used as DCE or THF. |
| Ethyl Acetate | EtOAc | "Greener" alternative solvent. | Broadly comparable performance to DCE for many reactions. researchgate.net | May not be suitable for all substrate combinations. |
| Methanol / Water | MeOH / H₂O | Not recommended. | N/A | Rapidly decomposes STAB, liberating hydrogen gas. chemicalbook.comwikipedia.orgsciencemadness.org |
Green Chemistry Aspects and Sustainable Practices
Reduced Toxicity Profile Compared to Cyanoborohydrides
One of the most significant green chemistry benefits of sodium triacetoxyborohydride (B8407120) is its reduced toxicity compared to cyanoborohydride reagents, such as sodium cyanoborohydride (NaBH3CN). chemicalbook.comcommonorganicchemistry.com Sodium cyanoborohydride, while effective for reductive aminations, can liberate highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions. organic-chemistry.org This poses a significant safety hazard and necessitates stringent handling protocols and waste treatment procedures.
In contrast, sodium triacetoxyborohydride does not produce toxic byproducts, making it an inherently safer alternative. chemicalbook.comcommonorganicchemistry.cominterchim.fr The byproducts of reductions using this compound are sodium borate (B1201080) salts and acetic acid, which are considerably more benign than cyanide waste. This improved safety profile is a critical factor in its widespread adoption in both academic and industrial settings. chemicalbook.com
Below is a comparative table highlighting the toxicity differences:
| Feature | This compound (STAB) | Sodium Cyanoborohydride (NaBH3CN) |
| Byproducts | Sodium borate salts, acetic acid | Sodium salts, potential for hydrogen cyanide (HCN) |
| Toxicity Profile | Less toxic byproducts researchgate.net | Highly toxic cyanide byproducts organic-chemistry.org |
| Handling | Safer to handle mdma.ch | Requires precautions due to cyanide toxicity |
| Waste Disposal | Simpler and safer waste management | Requires specialized and careful waste disposal |
Atom Economy and Waste Minimization
This compound is particularly well-suited for one-pot reductive amination reactions, which contribute positively to atom economy and waste minimization. organic-chemistry.orginterchim.frorganic-chemistry.org In a one-pot procedure, the amine, carbonyl compound, and reducing agent are combined in a single reaction vessel. interchim.frorganic-chemistry.org This approach is more efficient than stepwise methods that require the isolation of an intermediate imine, thereby reducing the use of solvents for workup and purification, and minimizing material loss between steps. sciencemadness.org
The high selectivity of this compound for the reduction of the in situ-formed iminium ion over the starting carbonyl compound is crucial for the success of these one-pot reactions. chemicalbook.cominterchim.frorganic-chemistry.org This selectivity leads to higher yields of the desired amine and fewer side products, further enhancing atom economy and simplifying purification. organic-chemistry.org The reaction's efficiency means that a higher proportion of the atoms from the reactants are incorporated into the final product, a core principle of green chemistry.
Solvent-Free and Mechanochemical Approaches
Recent research has demonstrated the feasibility of using this compound in solvent-free and mechanochemical reductive amination reactions, further bolstering its green credentials. acs.orgresearchgate.net Solvent-free reactions eliminate the environmental and safety issues associated with volatile organic solvents.
Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a sustainable alternative to traditional solvent-based methods. These techniques can lead to reduced reaction times, lower energy consumption, and the elimination of solvent waste. The successful application of this compound in these innovative approaches underscores its versatility and compatibility with emerging sustainable chemical practices.
Integration in Chemoenzymatic Cascades
This compound has been successfully integrated into chemoenzymatic cascades, which combine the high selectivity of enzymatic reactions with the broad applicability of chemical transformations. rsc.org A notable example is the synthesis of the natural product hordenine, where an enzymatic decarboxylation is followed by a chemical reductive amination using this compound. rsc.org
In this process, L-tyrosine is first converted to tyramine (B21549) by an immobilized enzyme. The subsequent in-line reductive amination of tyramine is carried out with formaldehyde (B43269) and this compound. rsc.org This chemoenzymatic approach provides a greener alternative to traditional synthetic routes, often operating under milder conditions and reducing the need for protecting groups and harsh reagents. rsc.org The compatibility of this compound with the products of the enzymatic step is key to the success of such integrated processes. rsc.org
The following table summarizes the key steps in the chemoenzymatic synthesis of hordenine:
| Step | Transformation | Reagents/Catalyst | Key Advantage |
| 1. Biocatalytic Decarboxylation | L-tyrosine to Tyramine | Immobilized tyrosine decarboxylase | High selectivity, mild conditions |
| 2. Chemical Reductive Amination | Tyramine to Hordenine | Formaldehyde, this compound | Avoids toxic cyanoborohydride, efficient in-line reaction rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
